3-(2-Methoxyphenyl)oxolan-2-one
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Overview
Description
3-(2-Methoxyphenyl)oxolan-2-one is an organic compound with the molecular formula C11H12O3 It is a member of the oxolan-2-one family, characterized by a five-membered lactone ring fused to a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)oxolan-2-one typically involves the reaction of 2-(2-methoxyphenyl)acetic acid with ethylene oxide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxolan-2-one ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone ring to a diol.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: 2-Methoxybenzoic acid.
Reduction: 3-(2-Methoxyphenyl)oxolane-2,5-diol.
Substitution: Brominated or nitrated derivatives of this compound.
Scientific Research Applications
3-(2-Methoxyphenyl)oxolan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)oxolan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The lactone ring is crucial for its binding affinity, and the methoxyphenyl group enhances its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one: A lignan with similar structural features but different biological activity.
Matairesinol: Another lignan with a similar oxolan-2-one core but distinct pharmacological properties.
Uniqueness
3-(2-Methoxyphenyl)oxolan-2-one is unique due to its specific substitution pattern and the presence of a methoxy group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
185347-49-3 |
---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)oxolan-2-one |
InChI |
InChI=1S/C11H12O3/c1-13-10-5-3-2-4-8(10)9-6-7-14-11(9)12/h2-5,9H,6-7H2,1H3 |
InChI Key |
QIYYAHLJRNSZFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2CCOC2=O |
Origin of Product |
United States |
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